Phthalylsulfacetamide
Overview
Description
Phthalylsulfacetamide is a member of benzamides . It is also known by other synonyms such as 4’-(Acetylsulfamoyl)phthalanilic acid, AI3-24457, N-(o-Carboxybenzoyl)sulfacetamide, EINECS 205-035-7, Enterocid, Enterosulfamid, Enterosulfon, Enterosulphamid, Ftalicetimida, Kalacet, NSC 163977, Phthaloylsulfacetamide .
Synthesis Analysis
Phthalylsulfacetamide is prepared by hydrolysis of N-acetamidosulfophenylpthalimide by boiling for 3 hours in 15% aqueous KOH followed by treatment with Norit, filtration, and acidification with AcOH .Molecular Structure Analysis
The molecular formula of Phthalylsulfacetamide is C16H14N2O6S . The molecular weight is 362.36 g/mol .Physical And Chemical Properties Analysis
Phthalylsulfacetamide has a melting point of 196°C . It is soluble in DMSO at a concentration of ≥ 50 mg/mL (137.98 mM) .Scientific Research Applications
Phthalates in Environmental and Health Studies
Phthalate Toxicity and Endocrine Disruption : A study assessed the toxicity and estrogenic endocrine-disrupting activity of various phthalates, including butyl benzyl phthalate (BBP), di(n-butyl) phthalate (DBP), and others, using zebrafish embryos and transgenic medaka. The research highlighted the developmental toxicity of specific phthalates and their potential health risks to humans due to their widespread use (Chen et al., 2014).
Phthalate Exposure and Reproductive Effects : Another study focused on the effects of a phthalate mixture on mouse antral follicles, showing adverse impacts on follicle growth, hormone production, and gene expression related to cell cycle regulation and steroidogenesis (Zhou & Flaws, 2016).
Phthalate Metabolites in Human Saliva : Research measuring the salivary concentrations of phthalate metabolites in adult volunteers revealed the presence of several metabolites at varying concentrations, suggesting that saliva could serve as a matrix for assessing exposure to phthalates in biomonitoring studies (Silva et al., 2005).
Phthalates and Human Health : An overview of phthalates, their uses, metabolism, and studies on health effects, highlighted the widespread use of these chemicals in consumer and personal care products and their potential impact on health due to their endocrine-disrupting properties (Hauser & Calafat, 2005).
Direct Research on Phthalylsulfacetamide
- Crystal and Molecular Structure : The only direct mention of Phthalylsulfacetamide was in a study determining its crystal structure via X-ray diffraction methods. This research provides a foundational understanding of its chemical structure, which could be relevant for further applications in scientific research (Shin, Kim, & Koo, 1984).
Safety And Hazards
Phthalylsulfacetamide should be handled with care to avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
properties
IUPAC Name |
2-[[4-(acetylsulfamoyl)phenyl]carbamoyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O6S/c1-10(19)18-25(23,24)12-8-6-11(7-9-12)17-15(20)13-4-2-3-5-14(13)16(21)22/h2-9H,1H3,(H,17,20)(H,18,19)(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNWQKAWITMVCQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9059620 | |
Record name | Benzoic acid, 2-[[[4-[(acetylamino)sulfonyl]phenyl]amino]carbonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9059620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phthalylsulfacetamide | |
CAS RN |
131-69-1 | |
Record name | Phthalylsulfacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=131-69-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Phthalylsulfacetamide [BAN:NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131691 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PHTHALYLSULFACETAMIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759234 | |
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Record name | PHTHALYLSULFACETAMIDE | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163977 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | PHTHALYLSULFACETAMIDE | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4368 | |
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Record name | Benzoic acid, 2-[[[4-[(acetylamino)sulfonyl]phenyl]amino]carbonyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 2-[[[4-[(acetylamino)sulfonyl]phenyl]amino]carbonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9059620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4-(acetylsulphamoyl)phenyl)phthalamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.579 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | PHTHALYLSULFACETAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24PUW23GRX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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